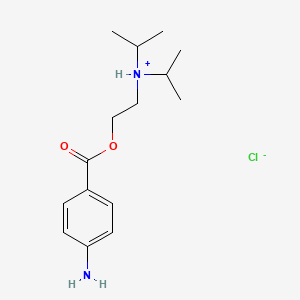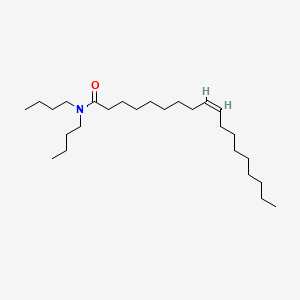
N,N-Dibutyloleamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibutyloleamide is a tertiary fatty amide derived from oleic acid. It is known for its dual functionality as both a plasticizer and an antimicrobial agent.
準備方法
N,N-Dibutyloleamide can be synthesized through several methods. One common approach involves the reaction of oleic acid with dibutylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve solvent casting to prepare homogeneous composite films containing this compound .
化学反応の分析
N,N-Dibutyloleamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding carboxylic acids, while reduction can produce primary amines .
科学的研究の応用
N,N-Dibutyloleamide has been extensively studied for its applications in scientific research. In chemistry, it is used as a plasticizer for polyvinyl chloride (PVC) resins, enhancing their flexibility and durability. In biology, it exhibits antimicrobial properties, making it useful in developing materials with antibacterial activity. In medicine, this compound is explored for its potential as a drug delivery agent due to its biocompatibility. Industrially, it is employed in the production of eco-friendly plasticizers and additives for various polymers .
作用機序
The mechanism of action of N,N-Dibutyloleamide involves its interaction with polymer matrices, where it acts as a plasticizer by reducing the glass transition temperature and increasing the elasticity of the material. Its antimicrobial activity is attributed to its ability to disrupt the cell membranes of bacteria, leading to cell lysis. The molecular targets and pathways involved in these processes are still under investigation, but it is believed that the compound interacts with lipid bilayers and proteins within the cell membrane .
類似化合物との比較
N,N-Dibutyloleamide can be compared with other similar compounds, such as N-oleoylmorpholine and N,N-dibutylundecenamide. These compounds also exhibit plasticizing effects on polymers and possess antimicrobial properties. this compound is unique in its dual functionality, combining both plasticizing and antimicrobial activities in a single compound. This makes it a promising additive for various applications, particularly in the development of performance materials for medical and domestic purposes .
特性
CAS番号 |
5831-80-1 |
|---|---|
分子式 |
C26H51NO |
分子量 |
393.7 g/mol |
IUPAC名 |
(Z)-N,N-dibutyloctadec-9-enamide |
InChI |
InChI=1S/C26H51NO/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27(24-8-5-2)25-9-6-3/h15-16H,4-14,17-25H2,1-3H3/b16-15- |
InChIキー |
YMGHPIVBMBXPCR-NXVVXOECSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CCCC)CCCC |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


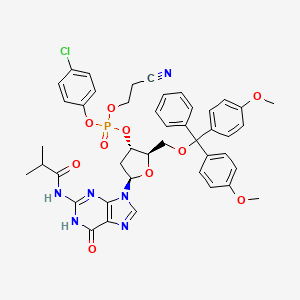
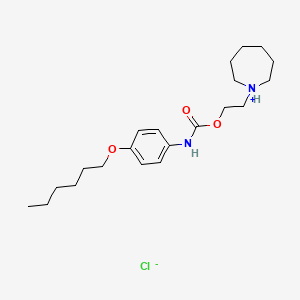
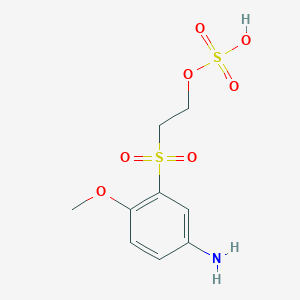

![5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B13760305.png)
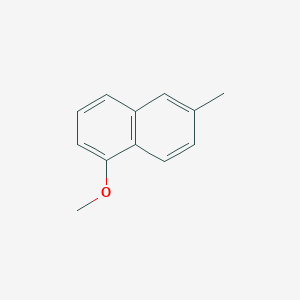
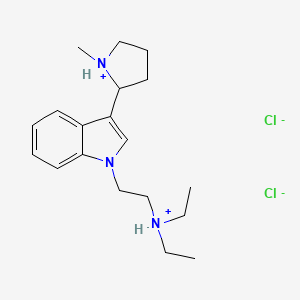
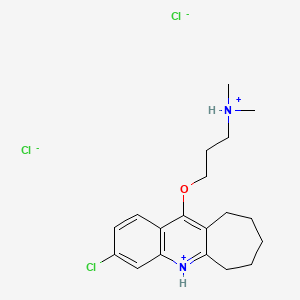
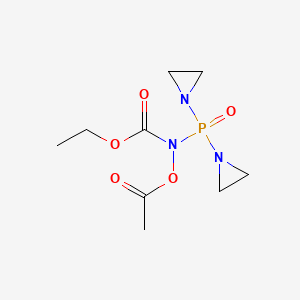

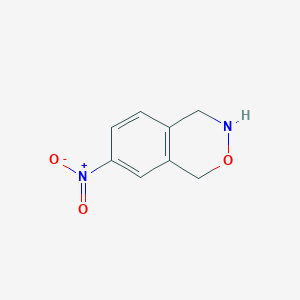
![Hydrazinecarboxylic acid,[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-,methyl ester(9ci)](/img/structure/B13760335.png)
